molecular formula C16H20N4O4S B2842949 2-[4-(3,4-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine CAS No. 852678-11-6

2-[4-(3,4-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine

Cat. No. B2842949
M. Wt: 364.42
InChI Key: BYUGESNFSCBACQ-UHFFFAOYSA-N
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Description

The compound “2-[4-(3,4-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine” is a chemical compound with the molecular formula C22H25N3O5S2 and a molecular weight of 475.58 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved a two-step strategy of Povarov cycloaddition and N-furoylation process sequence .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a sulfonyl group and methoxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 475.58 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the literature.

Future Directions

The future directions for this compound could involve further evaluation of its biological activity, as well as the synthesis and evaluation of its derivatives. The development of novel anti-tubercular agents is of significant interest due to the increasing prevalence of drug-resistant tuberculosis .

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-23-14-4-3-13(11-15(14)24-2)25(21,22)20-9-7-19(8-10-20)16-12-17-5-6-18-16/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUGESNFSCBACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270679
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(3,4-Dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrazine

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